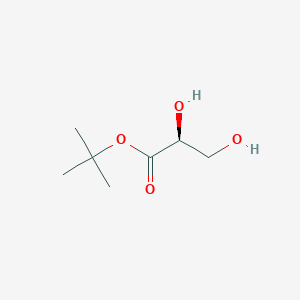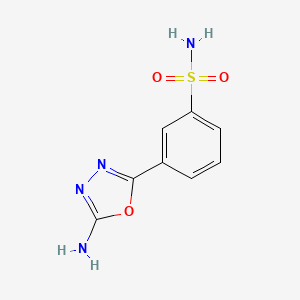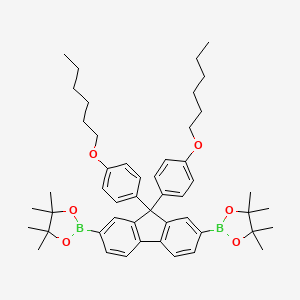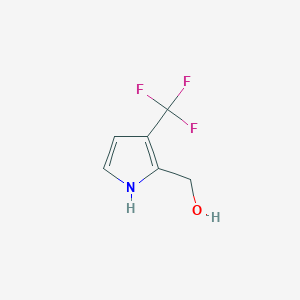
(3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, with a hydroxymethyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol typically involves the introduction of a trifluoromethyl group to a pyrrole ring followed by the addition of a hydroxymethyl group. One common method involves the reaction of a trifluoromethylated pyrrole with formaldehyde under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated aldehydes or acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity, providing insights into drug design and development.
Medicine: The compound’s unique properties make it a candidate for the development of new therapeutic agents, particularly in the field of anti-inflammatory and anticancer drugs.
Industry: In industrial applications, (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol can be used in the production of specialty chemicals and advanced materials, contributing to innovations in various sectors.
Mecanismo De Acción
The mechanism by which (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
- (3-(Trifluoromethyl)phenyl)methanol
- (3-(Trifluoromethyl)pyridine-2-yl)methanol
- (3-(Trifluoromethyl)benzyl)methanol
Comparison: Compared to these similar compounds, (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and industrial applications.
Propiedades
Fórmula molecular |
C6H6F3NO |
|---|---|
Peso molecular |
165.11 g/mol |
Nombre IUPAC |
[3-(trifluoromethyl)-1H-pyrrol-2-yl]methanol |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)4-1-2-10-5(4)3-11/h1-2,10-11H,3H2 |
Clave InChI |
TYXLSLUROCOHFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1C(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


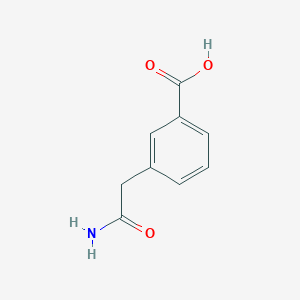
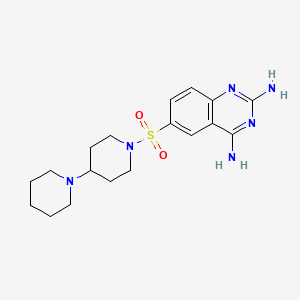
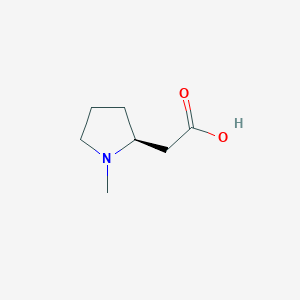
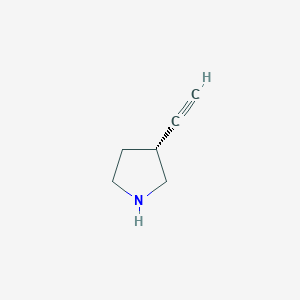
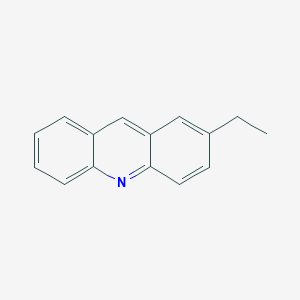
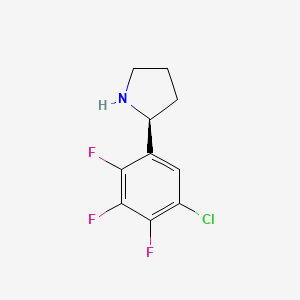
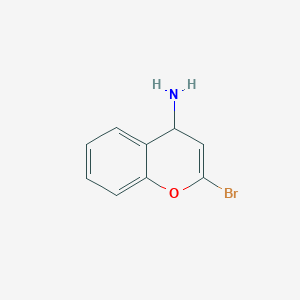
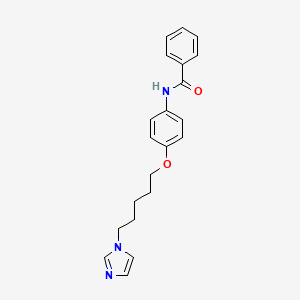
![Ethyl (3S,4'R)-5-bromo-3'-(cyClohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine]-4'-carboxylate](/img/structure/B12942379.png)
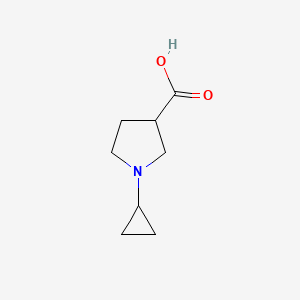
![N-(2-((1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)-5-((2,4-difluorophenoxy)methyl)isoxazole-3-carboxamide](/img/structure/B12942391.png)
